![molecular formula C15H11F3OS B12619863 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene CAS No. 918341-00-1](/img/structure/B12619863.png)
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzenesulfinyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene typically involves the reaction of benzenesulfinyl chloride with a suitable ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the benzenesulfinyl group.
4-(Trifluoromethyl)styrene: Contains a trifluoromethyl group but differs in the position of the ethenyl group.
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: Contains a bromoethyl group instead of a benzenesulfinyl group.
Uniqueness
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the benzenesulfinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918341-00-1 |
|---|---|
Molecular Formula |
C15H11F3OS |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
1-[2-(benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3OS/c16-15(17,18)13-8-6-12(7-9-13)10-11-20(19)14-4-2-1-3-5-14/h1-11H |
InChI Key |
TXOKOCHAPZCLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


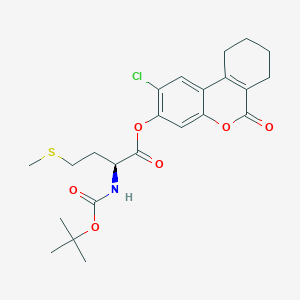

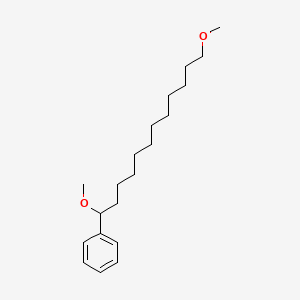
![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
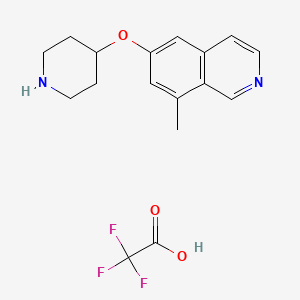
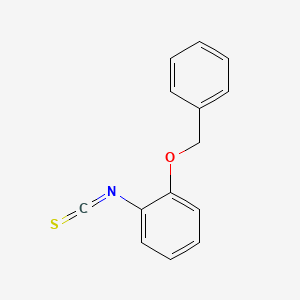
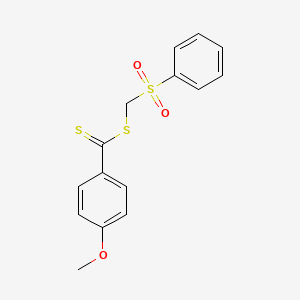


![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)

![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
